

"3-(Bromomethyl)-5-methylpyridine hydrobromide" CAS number 1235342-53-6 properties

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Compound of Interest

Compound Name: 3-(Bromomethyl)-5-methylpyridine hydrobromide

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An In-depth Technical Guide to 3-(Bromomethyl)-5-methylpyridine hydrobromide

CAS Number: 1235342-53-6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of **3-(Bromomethyl)-5-methylpyridine hydrobromide**, a key intermediate in the pharmaceutical industry.

Chemical Properties and Data

3-(Bromomethyl)-5-methylpyridine hydrobromide is a pyridine derivative that serves as a crucial building block in the synthesis of various pharmaceutical compounds, most notably the second-generation antihistamine, rupatadine.^[1]

Physicochemical Properties

Property	Value	Source
Molecular Formula	C ₇ H ₉ Br ₂ N	[2]
Molecular Weight	266.96 g/mol	
IUPAC Name	3-(bromomethyl)-5-methylpyridine;hydrobromide	
CAS Number	1235342-53-6	[2]
Physical Form	Solid	ChemScene
Flash Point	162 °C	
Storage Temperature	2-8°C, Inert atmosphere	BLD Pharm

Chemical Identifiers

Identifier	Value	Source
InChI	1S/C7H8BrN.BrH/c1-6-2-7(3-8)5-9-4-6;/h2,4-5H,3H2,1H3;1H	
InChI Key	CKEAZZPEMCPDPI-UHFFFAOYSA-N	
SMILES	<chem>CC1=CC(=CN=C1)CBr.Br</chem>	[3]
MDL Number	MFCD20921819	[2]

Synthesis and Experimental Protocols

An efficient, environmentally friendly synthesis of **3-(Bromomethyl)-5-methylpyridine hydrobromide** has been reported starting from 5-methylnicotinic acid, with an overall yield of approximately 65.9%.[\[1\]](#) The following is a general experimental workflow based on a patented synthesis method.

Experimental Workflow: Synthesis of 3-(Bromomethyl)-5-methylpyridine hydrobromide



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Caption: Synthetic pathway for **3-(Bromomethyl)-5-methylpyridine hydrobromide**.

Detailed Methodologies:

While detailed, step-by-step protocols with specific reagent quantities and reaction conditions are proprietary and found within patent literature, the general procedure involves four key stages:

- **Esterification:** 5-Methylnicotinic acid is reacted with thionyl chloride in an appropriate solvent and heated under reflux to produce methyl 5-methylnicotinate.
- **Reduction:** The resulting ester, methyl 5-methylnicotinate, is then reduced using a reducing agent such as sodium borohydride in an organic solvent to yield 5-methyl-3-pyridinemethanol.
- **Hydrobromide Salt Formation:** The alcohol, 5-methyl-3-pyridinemethanol, is treated with hydrobromic acid to form the corresponding hydrobromide salt.
- **Bromination:** The final step involves the reaction of 5-methyl-3-pyridinemethanol hydrobromide with hydrobromic acid, with the removal of water, to yield the target compound, **3-(Bromomethyl)-5-methylpyridine hydrobromide**.

Spectroscopic Data

As of the time of this guide, publicly available experimental NMR, IR, and mass spectra for **3-(Bromomethyl)-5-methylpyridine hydrobromide** (CAS 1235342-53-6) are limited.

Researchers requiring this data are advised to consult commercial suppliers or perform their

own spectroscopic analysis. Several suppliers, including BLD Pharm, indicate the availability of such data upon request.^[4]

Role in Drug Development and Signaling Pathways

3-(Bromomethyl)-5-methylpyridine hydrobromide is a key intermediate in the synthesis of rupatadine, a potent and selective dual antagonist of histamine H1 and platelet-activating factor (PAF) receptors.^[1] While the compound itself is not the active pharmaceutical ingredient, its structure is integral to the final efficacy of rupatadine in treating allergic conditions.

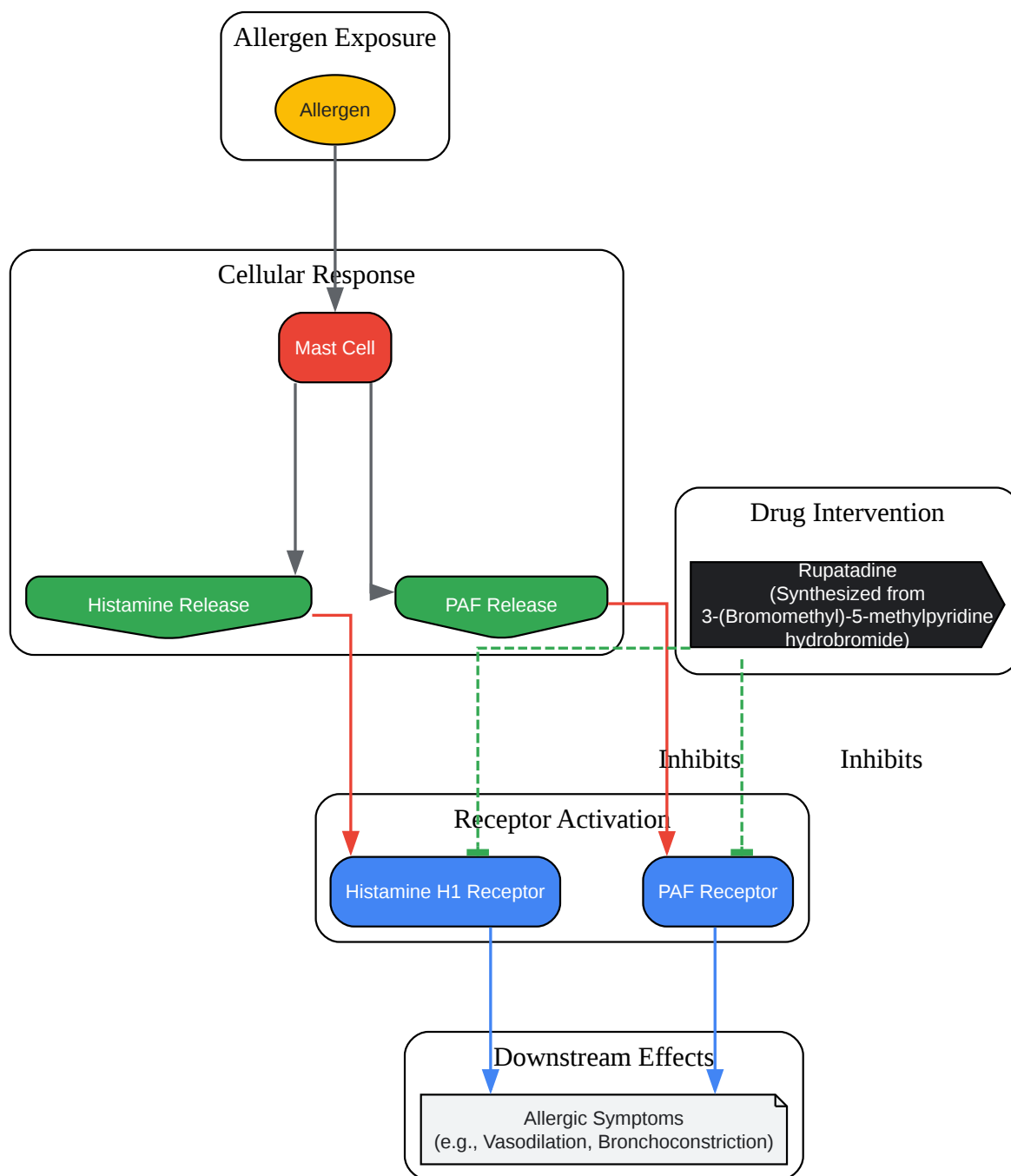
Rupatadine's Mechanism of Action and Associated Signaling Pathway

Rupatadine exerts its anti-allergic and anti-inflammatory effects by blocking the signaling pathways initiated by histamine and PAF.

- **Histamine H1 Receptor Antagonism:** Histamine, released from mast cells during an allergic reaction, binds to H1 receptors, initiating a cascade that leads to allergic symptoms. Rupatadine competitively inhibits this binding.
- **Platelet-Activating Factor (PAF) Receptor Antagonism:** PAF is a potent inflammatory mediator that contributes to bronchoconstriction, increased vascular permeability, and chemotaxis. By blocking PAF receptors, rupatadine mitigates these inflammatory responses.

The downstream effects of this dual antagonism include the inhibition of mast cell degranulation and a reduction in the release of pro-inflammatory cytokines.

Signaling Pathway of Rupatadine



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Caption: Mechanism of action of rupatadine.

Safety Information

3-(Bromomethyl)-5-methylpyridine hydrobromide is classified as a hazardous substance. Appropriate safety precautions should be taken during handling and storage.

Hazard Information	Details	Source
Signal Word	Danger	
GHS Pictogram	GHS05 (Corrosion)	
Hazard Statements	H314: Causes severe skin burns and eye damage.	
Precautionary Statements	P260, P264, P280, P301+P330+P331, P304+P340, P363, P405, P501	

It is imperative to handle this compound in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Conclusion

3-(Bromomethyl)-5-methylpyridine hydrobromide is a valuable intermediate for the synthesis of rupatadine and potentially other novel pharmaceutical compounds. Its efficient synthesis and well-defined chemical properties make it a compound of significant interest to the drug development community. Further research into its applications and the biological activities of its derivatives is warranted.

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